COX-2 Inhibition: Profound Selectivity Shift vs. Ibuprofen
While ibuprofen is a non-selective COX inhibitor, 2-(p-Propylphenyl)propionic acid exhibits a >3-fold reduction in COX-2 inhibitory potency. This structural modification significantly alters the COX-1/COX-2 selectivity profile. Ibuprofen's IC50 for COX-2 is 370 μM, whereas the target compound's IC50 is 117 μM, demonstrating a change in potency and selectivity that is critical for structure-activity relationship (SAR) studies [1][2].
| Evidence Dimension | COX-2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 117 μM |
| Comparator Or Baseline | Ibuprofen: 370 μM |
| Quantified Difference | 3.16-fold lower IC50 (more potent against COX-2) |
| Conditions | Human recombinant COX-2, 15 min pre-incubation, fluorescence microplate reader [1] |
Why This Matters
This quantitative difference in target engagement is essential for researchers investigating COX-2 selective mechanisms, validating that this analog is not a simple functional substitute for ibuprofen.
- [1] BindingDB. (n.d.). BDBM50035606 (CHEMBL3338324) IC50 for COX-2. Retrieved April 16, 2026. View Source
- [2] Noreen, Y., et al. (1998). Development of a radiochemical cyclooxygenase-1 and -2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis. J Nat Prod, 61(1), 2-7. View Source
